Product packaging for Ethyl 4,7-dichloroquinoline-3-carboxylate(Cat. No.:CAS No. 19499-19-5)

Ethyl 4,7-dichloroquinoline-3-carboxylate

Cat. No.: B102876
CAS No.: 19499-19-5
M. Wt: 270.11 g/mol
InChI Key: KWYQZEQRIMVMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinoline (B57606) Derivatives in Pharmaceutical Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in pharmaceutical chemistry. eurekaselect.comnih.gov Derivatives of quinoline are recognized for their vast range of biological activities, making them "privileged scaffolds" in drug discovery. nih.govorientjchem.org These compounds can be found in natural products, particularly alkaloids, and can also be synthesized in laboratories. ontosight.airesearchgate.net

The therapeutic importance of the quinoline nucleus is demonstrated by its presence in numerous commercially available drugs. rsc.org These compounds exhibit a wide spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal activities. orientjchem.orgresearchgate.net For instance, quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) have been cornerstones in the treatment of malaria. rsc.org Others, such as ciprofloxacin (B1669076) (a fluoroquinolone), are widely used antibacterial agents. rsc.org The synthetic versatility of the quinoline ring allows chemists to generate a large number of structurally diverse derivatives, enabling the fine-tuning of their pharmacological profiles to enhance efficacy, selectivity, and bioavailability. orientjchem.orgresearchgate.net This adaptability has cemented the quinoline scaffold as a crucial component in the development of new therapeutic agents for a variety of diseases. ontosight.airesearchgate.net

Importance of Halogenated Quinoline Scaffolds in Drug Discovery

The introduction of halogen atoms—such as chlorine, fluorine, or bromine—onto the quinoline scaffold is a common and effective strategy in medicinal chemistry to enhance the therapeutic potential of these molecules. nih.gov Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity (fat solubility), which in turn affects how the molecule is absorbed, distributed, metabolized, and excreted by the body. acs.org

Halogenated quinolines have shown unique and potent biological activities. nih.gov For example, select halogenated quinolines (HQs) have been discovered to be effective in eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the HQ scaffold allows researchers to modify the structure to optimize antibacterial profiles. nih.gov The position and type of halogen substituent can influence how the molecule binds to its biological target, potentially leading to increased potency and selectivity. acs.org This strategic use of halogens is a key tool for medicinal chemists aiming to develop next-generation therapeutics against challenging diseases. nih.gov

Current Research Landscape Pertaining to Ethyl 4,7-Dichloroquinoline-3-Carboxylate

The primary focus of current research involving this compound centers on its role as a key intermediate in organic synthesis. It is not typically studied for its own end-point biological activity but rather as a precursor for building more complex, pharmacologically active molecules.

Its most notable application is in the synthesis of 4,7-dichloroquinoline (B193633), another critical intermediate. google.com 4,7-dichloroquinoline is the foundational raw material for producing widely used antimalarial drugs, including chloroquine and hydroxychloroquine. google.comnih.govbiolmolchem.com A patented industrial preparation method describes a three-step process starting from a related compound, 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester, to produce 4,7-dichloroquinoline, highlighting the importance of this chemical pathway. google.com

The synthesis of this compound itself is well-documented. One established method involves refluxing Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl3). prepchem.com This reaction effectively replaces the hydroxyl group at the 4-position with a chlorine atom, yielding the target compound. prepchem.com The unique substitution pattern of this compound, with reactive chloro groups, makes it a valuable starting material for creating diverse derivatives for structure-activity relationship (SAR) studies.

Below are the key chemical properties of the compound.

PropertyValueSource
CAS Number19499-19-5 chemsrc.com
Molecular FormulaC₁₂H₉Cl₂NO₂ pharmaffiliates.com
Molecular Weight270.11 g/mol pharmaffiliates.com
Boiling Point360.0±37.0 °C at 760 mmHg chemsrc.com
Density1.4±0.1 g/cm³ chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NO2 B102876 Ethyl 4,7-dichloroquinoline-3-carboxylate CAS No. 19499-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,7-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQZEQRIMVMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482703
Record name Ethyl 4,7-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-19-5
Record name Ethyl 4,7-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 4,7 Dichloroquinoline 3 Carboxylate

Synthetic Routes and Reaction Conditions

The formation of ethyl 4,7-dichloroquinoline-3-carboxylate is most commonly achieved through the chemical transformation of a pre-existing quinoline (B57606) structure. This typically involves the conversion of a hydroxyl group at the 4-position to a chloro group.

Synthesis from Key Quinoline Precursors

The direct precursor to the target compound is ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. The synthesis hinges on the effective chlorination of this molecule.

The conversion of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate to this compound is a direct chlorination reaction. prepchem.comprepchem.com This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose. prepchem.comprepchem.com

The reaction involves heating the starting material, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, in an excess of phosphorus oxychloride. prepchem.comprepchem.com The mixture is refluxed for a period of several hours to ensure complete conversion of the hydroxyl group to the chloride. prepchem.comprepchem.com Following the reaction, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. prepchem.com The resulting crude product is then worked up, which may involve treatment with water or an ice-water mixture, followed by neutralization with a base such as sodium hydroxide (B78521) or sodium carbonate. prepchem.comgoogle.com Extraction with an organic solvent like ether or dichloromethane (B109758) allows for the isolation of the desired product. prepchem.comprepchem.com The final product can be purified by trituration with a non-polar solvent like petroleum ether or by recrystallization. prepchem.com

Reagent/ConditionDescription
Starting MaterialEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Chlorinating AgentPhosphorus oxychloride (POCl₃)
Reaction TemperatureReflux
Reaction TimeApproximately 4.5 hours prepchem.com
Work-upRemoval of excess POCl₃, neutralization, and extraction

The precursor, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is itself synthesized through a series of reactions that begin with the Conrad-Limpach condensation. This classic method for forming quinoline rings is a cornerstone of this synthetic pathway. chemicalbook.comorgsyn.orgwikipedia.org

The synthesis of the quinoline core begins with the condensation of m-chloroaniline with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. chemicalbook.comorgsyn.org This reaction, a key step in the Conrad-Limpach synthesis, involves heating the two reactants together. orgsyn.orgwikipedia.org The reaction proceeds via the formation of an intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, with the elimination of ethanol. orgsyn.org This intermediate is then subjected to high-temperature cyclization to form the quinoline ring system. chemicalbook.comorgsyn.org The cyclization is typically carried out in a high-boiling solvent like Dowtherm A. orgsyn.org

Following the cyclization, the resulting ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is hydrolyzed. chemicalbook.comorgsyn.org This is typically achieved by refluxing with an aqueous solution of a base, such as 10% sodium hydroxide, until the solid ester dissolves. google.comorgsyn.org Acidification of the reaction mixture then precipitates the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org

This carboxylic acid is then decarboxylated to yield 7-chloro-4-hydroxyquinoline (B73993). google.comchemicalbook.com The decarboxylation is a high-temperature process, often carried out by heating the acid in a high-boiling solvent like paraffin (B1166041) oil or Dowtherm A to temperatures in the range of 230-270°C. google.comchemicalbook.com

StepReagents/ConditionsProduct
Hydrolysis10% aqueous Sodium Hydroxide, reflux google.comorgsyn.org7-chloro-4-hydroxy-3-quinolinecarboxylic acid
DecarboxylationDowtherm A or paraffin oil, 230-270°C google.comchemicalbook.com7-chloro-4-hydroxyquinoline

The final step in this sequence to generate a key intermediate is the chlorination of 7-chloro-4-hydroxyquinoline. chemicalbook.comorgsyn.org This is accomplished by treating the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃). chemicalbook.comorgsyn.org The reaction converts the hydroxyl group at the 4-position into a chlorine atom, yielding 4,7-dichloroquinoline (B193633). chemicalbook.comorgsyn.orgchemicalbook.com This dichlorinated quinoline is a crucial precursor for various pharmaceutical compounds. chemicalbook.comchemicalbook.com The reaction is typically carried out by heating the reactants, and the product is isolated after a suitable work-up procedure. google.comorgsyn.org

Precursor Synthesis via Conrad-Limpach Condensation and Subsequent Transformations

Alternative Synthetic Pathways to the Quinoline Core and its Dichlorination

The synthesis of the foundational quinoline structure of this compound can be achieved through various established methodologies, most notably the Gould-Jacobs reaction and the Pfitzinger condensation reaction. nih.govwikipedia.org These pathways offer flexibility in starting materials and reaction conditions.

A common and effective route begins with 3-chloroaniline (B41212). wikipedia.org In a process developed by chemists at Winthrop Chemical Co., 3-chloroaniline is condensed with diethyl ethoxymethylenemalonate. orgsyn.orgosti.gov This initial step forms an intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate. orgsyn.org The subsequent crucial step is the cyclization of this intermediate to form the quinoline ring. This is typically achieved by heating in a high-boiling point solvent such as Dowtherm A (a mixture of biphenyl (B1667301) and diphenyl ether) or just diphenyl ether, which facilitates the thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.orgosti.gov

Once the 7-chloro-4-hydroxyquinoline core is established, the final step is the conversion of the hydroxyl group at the C-4 position into a chlorine atom. This dichlorination is accomplished through treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). orgsyn.orgprepchem.comgoogle.com Refluxing the 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate with POCl₃ effectively substitutes the hydroxyl group, yielding the target compound, this compound. prepchem.com

An alternative approach involves the Pfitzinger condensation reaction, which utilizes an isatin (B1672199) derivative and a carbonyl compound to construct the quinoline ring system. nih.gov While versatile, for the specific substitution pattern of this compound, the Gould-Jacobs pathway starting from 3-chloroaniline is a more direct and frequently cited method. wikipedia.orgorgsyn.org

StepReactantsKey Reagents/ConditionsProduct
1 3-chloroaniline, Diethyl ethoxymethylenemalonateHeat (steam bath)Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
2 Ethyl α-carbethoxy-β-m-chloroanilinoacrylateDowtherm A or Diphenyl ether, Reflux (approx. 250°C)Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
3 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylatePhosphorus oxychloride (POCl₃), RefluxThis compound

Optimization of Reaction Parameters and Yields in Synthetic Procedures

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables that are frequently adjusted include temperature, reaction duration, and the stoichiometry of reagents. orgsyn.orgchemicalbook.comnih.gov

In the cyclization step to form the quinoline core, high temperatures are essential. The use of high-boiling point solvents like Dowtherm A (boiling point approx. 250°C) and heating for about an hour ensures the efficient formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.org Following cyclization, this intermediate ester is often saponified with aqueous sodium hydroxide and then re-acidified to produce 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, which can be purified before the final chlorination step. orgsyn.org

The final chlorination step, converting the 4-hydroxy group to a chloride, requires careful control. The reaction typically involves refluxing ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl₃). prepchem.com To minimize by-products from incomplete chlorination, an excess of POCl₃ is often employed. The reaction time is also a crucial parameter; one documented procedure specifies refluxing for 4.5 hours to drive the reaction to completion. prepchem.com After the reaction, the excess POCl₃ is removed under reduced pressure. prepchem.comchemicalbook.com

The work-up procedure is vital for isolating a pure product. After evaporation of excess POCl₃, the residue is often dissolved in a solvent like acetone (B3395972) or ethyl acetate (B1210297) and then neutralized. prepchem.comchemicalbook.com Pouring the reaction mixture onto ice and adjusting the pH to 7 with a base like sodium hydroxide (NaOH) is a common method. prepchem.com The product is then extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate. prepchem.comchemicalbook.com Washing the organic extracts with water and brine, followed by drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), removes impurities before the final solvent evaporation to yield the solid product. chemicalbook.com These optimized procedures can lead to high crude yields, with reports of up to 92%. prepchem.com

The following table outlines key parameters from a representative synthetic procedure:

ParameterValue/ConditionPurposeReported Yield
Chlorinating Agent Phosphorus oxychloride (POCl₃)Converts C-4 hydroxyl to chloride75.56% to 92% (crude)
Reaction Temperature RefluxTo provide sufficient energy for the reaction-
Reaction Time 4.5 hoursTo ensure complete conversion-
Work-up: Neutralization 50% NaOH to pH 7To neutralize excess acid and facilitate extraction-
Work-up: Extraction Dichloromethane or Ethyl acetateTo isolate the product from the aqueous phase-

Chemical Reactivity and Derivatization Strategies

Differential Reactivity of Chlorine Atoms at C-4 and C-7 Positions

The chemical behavior of this compound is dominated by the presence of two chlorine atoms attached to the quinoline core. These two halogen atoms, located at the C-4 and C-7 positions, exhibit significantly different reactivity, which is a cornerstone of the compound's utility as a synthetic intermediate. The chlorine atom at the C-4 position is considerably more susceptible to nucleophilic attack than the chlorine at the C-7 position. mdpi.commdpi.com

This differential reactivity arises from the electronic properties of the quinoline ring system. The C-4 position is para to the ring nitrogen, which exerts a strong electron-withdrawing effect through resonance. This effect delocalizes the negative charge of the Meisenheimer intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction, thereby stabilizing the transition state and accelerating the substitution at this position. mdpi.com In contrast, the C-7 position in the benzene (B151609) ring portion of the quinoline is less activated by the nitrogen atom, making its chlorine atom much less labile.

This pronounced difference in reactivity allows for regioselective substitution at the C-4 position while leaving the C-7 chlorine intact. mdpi.com By carefully controlling reaction conditions, chemists can selectively introduce a wide variety of nucleophiles at the C-4 position, making this compound a valuable precursor for the synthesis of diverse 4-substituted-7-chloroquinoline derivatives. This selective reactivity is fundamental to the synthesis of numerous biologically active molecules, including antimalarial drugs. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the primary chemical transformation involving this compound. nih.gov This class of reactions involves the attack of a nucleophile on the electron-deficient quinoline ring, leading to the displacement of one of the chlorine atoms, which acts as a leaving group. nih.gov

The activated C-4 chlorine atom of this compound readily reacts with a variety of nucleophiles, most notably amines and thiols. These reactions provide a direct route to a wide array of functionalized quinoline derivatives.

Reactions with primary and secondary amines are particularly well-documented and are fundamental to the synthesis of many pharmaceutical compounds. nih.govnih.gov The reaction is typically carried out by heating the dichloroquinoline with the desired amine, sometimes in a solvent or under neat conditions. nih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the C-4 position and displacing the chloride. These reactions often proceed in good yields and are a common strategy for producing 4-aminoquinoline (B48711) structures. nih.gov

While less commonly detailed in readily available literature specifically for this compound, the reaction with thiols follows a similar mechanistic pathway. Thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent nucleophiles and can displace the C-4 chlorine to form thioethers. These reactions are a key strategy in organic synthesis for forming carbon-sulfur bonds on aromatic rings. nih.gov The reaction of activated aryl halides with thiols is a known transformation, leading to the formation of S-substituted conjugates. nih.govfigshare.com

The synthesis of 4-aminoquinoline derivatives from this compound is a prime example of its utility in medicinal chemistry. The high reactivity of the C-4 chlorine allows for its selective replacement by various amine nucleophiles, leading to the formation of a C-N bond. nih.gov

A range of amines can be used in this reaction, from simple alkylamines to more complex diamines. For instance, reacting 4,7-dichloroquinoline with butylamine (B146782) or N,N-dimethyl-propane-1,3-diamine under heat leads to the corresponding N-substituted 4-amino-7-chloroquinoline products. nih.gov The reaction conditions can be tailored to the specific amine being used. For example, a synthesis involving N,N-dimethyl-propane-1,3-diamine was maintained at 130°C for 8 hours. nih.gov In another example, reaction with ethane-1,2-diamine involved heating to 80°C and then increasing the temperature to 130°C for 7 hours. nih.gov These syntheses highlight the general conditions required for the formation of these important derivatives.

The table below summarizes examples of the formation of 4-aminoquinoline derivatives from 4,7-dichloroquinoline, illustrating the versatility of this reaction.

Amine NucleophileReaction ConditionsProduct
ButylamineReflux, neatN-butyl-7-chloroquinolin-4-amine
Ethane-1,2-diamine80°C for 1h, then 130°C for 7hN¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine
N,N-dimethyl-propane-1,3-diamine130°C for 8hN'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine120°C for 5hN-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)-7-chloroquinolin-4-amine

Ester Hydrolysis Reactions to Carboxylic Acid Derivatives

The ethyl carboxylate group at the C3 position of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4,7-dichloroquinoline-3-carboxylic acid. This transformation is a fundamental step for further modifications, such as amidation or other reactions involving a carboxylic acid moiety.

The hydrolysis is typically carried out under basic conditions, a process known as saponification. mnstate.edu This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating to drive the reaction to completion. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and yield the final carboxylic acid product. mnstate.edu The synthesis of quinoline-4-carboxylic acid derivatives is a crucial step in developing compounds with diverse medicinal properties. nih.govui.ac.id

Table 1: General Procedure for Ester Hydrolysis

Step Reactant Reagents Intermediate/Product
1. Saponification This compound 1. NaOH (aq) or KOH (aq) 2. Heat Sodium 4,7-dichloroquinoline-3-carboxylate

Oxidation and Reduction Processes of the Quinoline Moiety

The quinoline core of this compound can undergo both oxidation and reduction reactions, allowing for further functionalization and modification of the heterocyclic system.

Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, typically forming the corresponding N-oxide. This reaction is commonly achieved using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a frequently used reagent. mdpi.com An alternative method involves using a mixture of hydrogen peroxide and acetic acid. mdpi.com The resulting N-oxide can significantly alter the electronic properties of the quinoline ring, influencing the regioselectivity of subsequent reactions, such as nucleophilic substitution or C-H functionalization. mdpi.com

Reduction: The chloro substituents on the quinoline ring can be targeted for reduction, leading to dechlorination. Catalytic hydrogenation is a common method for this transformation. For instance, selective reduction of aryl halides has been achieved using nickel-catalyzed methods, which could be applied to selectively remove one or both chlorine atoms from the quinoline core. nih.gov The specific conditions (catalyst, solvent, pressure) can be tuned to control the extent of reduction.

Table 2: Oxidation and Reduction Reactions of the Quinoline Moiety

Reaction Type Reagents/Catalysts Product Type
N-Oxidation m-CPBA or H₂O₂/Acetic Acid This compound N-oxide

| Reduction (Dechlorination) | Nickel catalyst, H₂ (gas) | Ethyl 7-chloroquinoline-3-carboxylate or Ethyl quinoline-3-carboxylate |

Cross-Coupling Reactions (e.g., Grignard, Hiyama)

The chlorine atoms at the C4 and C7 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.com These reactions are pivotal for introducing aryl, alkyl, or vinyl groups onto the quinoline scaffold.

Grignard Reactions: While classic Grignard reagents (R-MgX) can react with chloroquinolines, the use of mixed lithium-magnesium reagents has also been reported for the functionalization of chloro-substituted quinolines. durham.ac.ukresearchgate.net These reactions can lead to the substitution of the chlorine atom with the organic group from the Grignard reagent, although side reactions can occur.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. wikipedia.orgchem-station.com This reaction offers an alternative to other cross-coupling methods and is known for its tolerance of various functional groups. organic-chemistry.orgmdpi.com For this compound, a Hiyama coupling could be employed to couple an organosilane at the C4 or C7 position. The reaction requires an activator, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicate (B1173343) species that participates in the catalytic cycle. core.ac.uk

The reactivity of the two chlorine atoms can differ, with the C4 position generally being more susceptible to substitution due to its activation by the ring nitrogen. This differential reactivity can potentially be exploited for selective cross-coupling.

Table 3: Overview of Cross-Coupling Reactions

Reaction Name Organic Halide Organometallic Reagent Catalyst System Product
Grignard This compound R-MgX Ni or Pd catalyst Ethyl 4-alkyl/aryl-7-chloroquinoline-3-carboxylate

| Hiyama | this compound | R-Si(OR')₃ | Pd catalyst + Fluoride source (e.g., TBAF) | Ethyl 4-alkyl/aryl-7-chloroquinoline-3-carboxylate |

Click Chemistry Applications for Novel Conjugates and Hybrids

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. illinois.edutcichemicals.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comorganic-chemistry.org

This compound can be readily converted into a precursor for click chemistry. The C4 chlorine is more reactive towards nucleophilic substitution than the C7 chlorine. mdpi.com Therefore, treatment with sodium azide (B81097) (NaN₃) can selectively displace the C4 chlorine to produce Ethyl 4-azido-7-chloroquinoline-3-carboxylate. nih.gov This azide-functionalized quinoline is a key building block that can be "clicked" with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate novel quinoline-triazole conjugates and hybrids. nih.govdovepress.com This modular approach allows for the rapid synthesis of diverse molecular libraries. researchgate.net

Table 4: Synthesis of Quinoline-Triazole Conjugates via Click Chemistry

Step Starting Material Reagents Product
1. Azide Formation This compound Sodium azide (NaN₃) Ethyl 4-azido-7-chloroquinoline-3-carboxylate

| 2. CuAAC Reaction | Ethyl 4-azido-7-chloroquinoline-3-carboxylate + Terminal Alkyne (R-C≡CH) | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | Ethyl 7-chloro-4-(4-substituted-1H-1,2,3-triazol-1-yl)quinoline-3-carboxylate |

Regioselective Functionalization Techniques

A key aspect of the chemistry of this compound is the ability to selectively functionalize one reactive site over another. The inherent electronic properties of the quinoline ring system dictate the regioselectivity of many reactions.

The C4 position is significantly more electrophilic than the C7 position due to the electron-withdrawing effect of the adjacent quinoline nitrogen. This makes the C4 chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Consequently, nucleophiles such as amines, alkoxides, or thiolates will preferentially attack the C4 position, leaving the C7 chlorine intact. This provides a robust strategy for introducing a wide array of substituents selectively at the C4 position.

For functionalization at other positions, C-H activation and metalation strategies have been developed for the quinoline scaffold. mdpi.comnih.gov For example, the use of specific metal amides can direct metalation to the C2, C3, or C8 positions, allowing for the introduction of electrophiles at these sites. researchgate.net These advanced techniques provide complementary methods for achieving regioselective functionalization that is not possible through direct substitution of the chlorine atoms.

Table 5: Regioselectivity in Functionalization Reactions

Position Reaction Type Typical Reagents Rationale
C4 Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiolates Activated by adjacent ring nitrogen, making it highly electrophilic.
C7 Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (requires harsher conditions) Less activated than C4.

| C2/C8 | Directed Metalation | Lithium-zinc or Lithium-magnesium amides | Complex-induced proximity effect directs deprotonation to specific C-H bonds. researchgate.net |

Modification of the Ethyl Carboxylate Group

Beyond hydrolysis to the carboxylic acid, the ethyl carboxylate group at the C3 position is a versatile handle for introducing other functional groups.

Amidation: The ester can be converted into a variety of amides. While direct aminolysis (reaction with an amine) is possible, it often requires high temperatures. A more common and efficient two-step approach involves first hydrolyzing the ester to the corresponding carboxylic acid, as described in section 2.2.3. The resulting 4,7-dichloroquinoline-3-carboxylic acid can then be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form the desired amide bond under mild conditions. researchgate.net

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (4,7-dichloroquinolin-3-yl)methanol, providing another avenue for further functionalization.

Table 6: Modifications of the C3-Ethyl Carboxylate Group

Reaction Type Reagents Product Functional Group
Hydrolysis NaOH or KOH, then H₃O⁺ Carboxylic Acid
Amidation (via acid) 1. Hydrolysis 2. Amine (R₂NH), Coupling Agent Amide
Transesterification Alcohol (R'OH), Acid or Base catalyst Different Ester

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Advanced Spectroscopic and Analytical Characterization of Ethyl 4,7 Dichloroquinoline 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Ethyl 4,7-dichloroquinoline-3-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively offer an unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the quinoline (B57606) core. The ethyl ester functionality gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are anticipated to appear as a quartet in the downfield region, owing to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) would present as a triplet in the upfield region.

The aromatic region of the spectrum would display signals for the protons on the quinoline ring. Specifically, the proton at position 2 (H-2) is expected to be the most downfield singlet due to the anisotropic effect of the quinoline nitrogen and the electron-withdrawing nature of the adjacent carboxylate group. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) will show a characteristic splitting pattern. H-8 is expected to appear as a doublet, H-5 as a doublet, and H-6 as a doublet of doublets, with coupling constants typical for ortho and meta coupling in aromatic systems.

For comparison, the related compound 4,7-dichloroquinoline (B193633) shows signals at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). researchgate.net The presence of the ethyl carboxylate group at position 3 in this compound will influence the chemical shifts of the quinoline protons, particularly H-2 and H-5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 ~8.9 - 9.1 s
H-5 ~8.2 - 8.4 d
H-6 ~7.6 - 7.8 dd
H-8 ~8.0 - 8.2 d
-OCH₂CH₃ ~4.4 - 4.6 q

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the quinoline ring, and the carbons of the ethyl group. The carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the range of 160-170 ppm.

The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum. The carbons directly attached to the chlorine atoms (C-4 and C-7) will be significantly influenced by the electronegativity of the halogen. The remaining quinoline carbons will have chemical shifts determined by their position relative to the nitrogen atom and the substituent groups. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

For the isomeric compound, ethyl 2,4-dichloroquinoline-3-carboxylate, the reported ¹³C NMR chemical shifts (in DMSO-d₆) are: δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, and 14.3. nih.gov These values can serve as a useful reference for predicting the spectrum of the 4,7-dichloro isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~164 - 166
Quinoline C-atoms ~120 - 155
-OCH₂CH₃ ~61 - 63

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and among the coupled protons of the quinoline ring (H-5, H-6, and H-8).

An HMBC experiment, which shows correlations between protons and carbons that are two or three bonds away, would be crucial for assigning the quaternary carbons of the quinoline ring and confirming the position of the substituents. For example, a correlation between the H-2 proton and the carbonyl carbon would confirm the C-3 position of the ethyl carboxylate group. Correlations between the quinoline protons and the various quinoline carbons would allow for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₉Cl₂NO₂), the molecular weight is 270.11 g/mol .

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 270. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with additional peaks at [M+2]⁺ and [M+4]⁺, with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 225, and the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by the loss of carbon monoxide (CO, 28 Da).

The fragmentation of the related isomer, ethyl 2,4-dichloroquinoline-3-carboxylate, shows a molecular ion at m/z 269 (relative intensity 32%), with corresponding [M+2]⁺ (21%) and [M+4]⁺ (3%) peaks. Significant fragments are observed at m/z 241, 223 (base peak, 100%), 195, and 161. nih.gov A similar fragmentation pattern, with variations in the relative intensities of the fragment ions, would be expected for this compound.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
270/272/274 [M]⁺, [M+2]⁺, [M+4]⁺
225/227/229 [M - OCH₂CH₃]⁺
242/244/246 [M - C₂H₄]⁺

Note: These are predicted fragmentation patterns based on the structure and data from isomeric compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O stretching of the ester, the C=N and C=C stretching of the quinoline ring, and the C-Cl stretching vibrations.

The most prominent peak is expected to be the C=O stretching vibration of the ester group, which typically appears in the region of 1700-1730 cm⁻¹. The C-O single bond stretching of the ester will likely be observed in the 1200-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring are expected to appear in the 1500-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹. For the related 4,7-dichloroquinoline, IR data is available from the NIST WebBook. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3050-3100 Aromatic C-H stretch
~2900-3000 Aliphatic C-H stretch
~1710-1730 C=O stretch (ester)
~1550-1600 C=C and C=N stretch (quinoline)
~1250-1300 C-O stretch (ester)

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π→π* transitions within the aromatic quinoline system.

The spectrum is likely to show two or three main absorption bands in the UV region. The positions and intensities of these bands will be influenced by the substitution pattern on the quinoline ring. The presence of the chlorine atoms and the ethyl carboxylate group will cause shifts in the absorption maxima compared to the unsubstituted quinoline. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the UV-Vis spectrum and aid in the interpretation of the electronic transitions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. While the specific crystal structure of this compound is not extensively detailed in the available literature, structural elucidation of closely related dichloroquinoline carboxylate derivatives and the parent 4,7-dichloroquinoline compound has been performed. These studies offer significant insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the quinoline and carboxylate groups are nearly perpendicular to each other, with a dihedral angle of 87.06 (19)°. nih.govresearchgate.net In the crystal lattice, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net Similarly, the analysis of Ethyl 3,7-dichloroquinoline-8-carboxylate shows that the ester group is almost vertical to the quinoline ring. nih.goviucr.org Its crystal structure is stabilized by π–π stacking interactions between the benzene and pyridine (B92270) rings of adjacent molecules, as well as weak C—H⋯N hydrogen bonds. nih.goviucr.org

The crystal structure of the foundational precursor, 4,7-dichloroquinoline , has also been determined. nih.govresearchgate.netresearchgate.net The analysis shows two essentially planar molecules in the asymmetric unit, with no close C—H⋯Cl contacts observed. nih.govresearchgate.netresearchgate.net The detailed crystallographic data for these related compounds provide a strong basis for predicting the structural characteristics of this compound.

Table 1: Crystallographic Data for Dichloroquinoline Derivatives
ParameterEthyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.netEthyl 3,7-dichloroquinoline-8-carboxylate nih.gov4,7-Dichloroquinoline nih.govresearchgate.net
Chemical Formula C12H9Cl2NO2C12H9Cl2NO2C9H5Cl2N
Molecular Weight (g/mol) 270.10270.10198.04
Crystal System Data not specifiedTetragonalMonoclinic
Unit Cell Dimensions a = 25.4806 (3) Å c = 7.3497 (2) Åa = 18.2243 (17) Å b = 3.8253 (5) Å c = 23.622 (3) Å β = 96.61 (1)°Data not specified
Volume (Å3) 4771.87 (15)1635.8 (4)Data not specified
Z (Molecules per unit cell) 168Data not specified
Temperature (K) 296 (2)123Data not specified

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of synthetic products and the assessment of their purity. Both thin-layer chromatography (TLC) and column chromatography are standard procedures employed during the synthesis and isolation of this compound and its analogues.

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For quinoline derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of the desired product. beilstein-journals.orgmdpi.com

The process typically involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel (Silica Gel 60 F254). beilstein-journals.org The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For a related compound, ethyl 4-chloroquinoline-3-carboxylate, a mobile phase of ethyl acetate (B1210297), dichloromethane (B109758), and hexane (B92381) in a 1:8:1 ratio has been successfully used, yielding a retention factor (Rf) value of 0.42. beilstein-journals.org The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is crucial for assessing purity and guiding purification strategies.

Table 2: Example TLC System for a Related Quinoline Derivative
CompoundStationary PhaseMobile Phase (Eluent)Rf ValueReference
Ethyl 4-chloroquinoline-3-carboxylateSilica Gel PlatesEtOAc:DCM:Hexane (1:8:1)0.42 beilstein-journals.org

Column chromatography is the primary method for purifying chemical compounds on a larger scale, from milligrams to kilograms. The technique involves packing a glass column with a stationary phase, such as silica gel, and passing a solution of the crude product through the column using a liquid mobile phase (eluent). orgsyn.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

In the context of this compound synthesis, column chromatography is the presumed method for isolating the pure compound from reaction byproducts and unreacted starting materials. While specific purification protocols for this exact molecule are not always detailed, general procedures are widely applicable. orgsyn.org The choice of eluent, determined by prior TLC analysis, is critical for achieving good separation. A solvent system that provides an Rf value in the range of 0.2-0.4 for the target compound on TLC is often a good starting point for column chromatography. The process can be performed under gravity (preparative) or accelerated by applying pressure (flash chromatography) for faster and more efficient separation. orgsyn.org

It is worth noting that some synthetic routes for this compound report using the crude product directly in subsequent steps without chromatographic purification, indicating a high yield and purity from the reaction itself. prepchem.com However, in cases where impurities are present, or for other complex quinoline derivatives, chromatographic purification can present challenges due to issues with solubility or separation. beilstein-journals.org

Structure Activity Relationship Sar Studies of Ethyl 4,7 Dichloroquinoline 3 Carboxylate Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System on Biological Activity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. nih.govmdpi.com Modifications at various positions of the quinoline core can dramatically influence the molecule's pharmacological profile.

Research into 2,4-disubstituted quinoline derivatives has shown their potential as anticancer agents, acting through mechanisms like cell cycle arrest and apoptosis. ijresm.com For instance, studies on quinoline-4-carboxylic acid derivatives revealed that substitutions at the C2 and C6 positions are critical for activity. The compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated a significant 82.9% reduction in cellular growth against MCF-7 breast cancer cells. nih.gov This highlights the importance of both the halogen at C6 and the substituted phenyl group at C2.

The table below summarizes the impact of various substitutions on the quinoline ring on different biological activities, as reported in several studies.

Position of SubstitutionType of SubstituentResulting Biological ActivityReference Compound Class
C2, C4Various (e.g., Aryl, Heteroaryl)Anticancer (Growth inhibition, Apoptosis)2,4-disubstituted quinolines
C6ChloroEnhanced Anticancer (MCF-7 cells)Quinoline-4-carboxylic acids nih.gov
C24-hydroxy-3-methoxyphenylPotent Anticancer (MCF-7 cells)Quinoline-4-carboxylic acids nih.gov
C6F, Cl, CH3Modulated Antibacterial2-chloroquinoline-3-carboxamides lookchem.comresearchgate.net
C5Halo, Amino, ArylGenerally enhanced bioactivitiesGeneral quinoline derivatives researchgate.net
C8ChloroAgonist activity at CB2 receptor4-oxo-1,4-dihydroquinoline-3-carboxamides ucl.ac.be

Influence of the Ester Group Modification on Pharmacological Profiles

The ethyl carboxylate group at the C3 position is a common site for modification to alter the pharmacological properties of quinoline derivatives. mdpi.com Hydrolysis of the ester to a carboxylic acid or its conversion to an amide can significantly impact a compound's selectivity, potency, and physicochemical properties. nih.govresearchgate.net

Converting quinoline-3-carboxylate esters into their corresponding quinoline-3-carboxylic acids has been shown to enhance selectivity for cancer cells over non-cancerous cells. nih.gov This change increases the acidity (pKa) of the molecule, which can lead to preferential accumulation in the acidic microenvironment of tumors. Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against MCF-7 and K562 cancer cell lines with higher selectivity compared to their parent ester compounds. nih.gov

Replacing the ester with a carboxamide linkage is another key strategy. Quinoline-3-carboxamides have been investigated for various therapeutic applications, including cancer and autoimmune diseases. lookchem.com In the context of cannabinoid receptor ligands, pharmacomodulations around 4-oxo-1,4-dihydroquinoline-3-carboxamides showed that the amide linkage is crucial for interaction with the CB2 receptor. ucl.ac.be Replacing the amide with a "retro-amide" isomer did not significantly alter binding affinity, indicating the importance of the hydrogen bonding capacity of this functional group. ucl.ac.be

The following table illustrates how modifications of the C3-ester group affect the pharmacological profiles of quinoline derivatives.

Original Group (C3)Modified Group (C3)Change in Pharmacological ProfileExample Compound Class
Ethyl EsterCarboxylic AcidEnhanced selectivity for cancer cells (MCF-7, K562)2,4-disubstituted quinoline-3-carboxylates nih.gov
Ethyl EsterCarboxamidePotent and selective CB2 receptor ligands4-oxo-1,4-dihydroquinoline-3-carboxamides ucl.ac.be
Ethyl EsterAryl Ester / AmideAnti-inflammatory and analgesic activitiesQuinoline-2-carboxylic acid derivatives researchgate.net
CarboxamideRetro-amideMaintained affinity for CB2 receptor4-oxo-1,4-dihydroquinoline-3-carboxamides ucl.ac.be

Correlation between Halogenation Pattern and Biological Efficacy

The presence, number, and position of halogen atoms on the quinoline scaffold are critical determinants of biological efficacy. acs.org The parent compound, with chlorine atoms at C4 and C7, is part of a broader class of halogenated quinolines with significant therapeutic interest, particularly in antimalarial and anticancer research. nih.govnih.gov

Systematic variation of the halide substitution pattern at the 5- and 7-positions of 8-hydroxyquinoline (B1678124) derivatives revealed that the nature of the halogen can influence cytotoxic activity, although in some cases the impact is minor. acs.org However, in other contexts, the halogenation pattern is paramount. For instance, the development of novel monoamine oxidase (MAO) inhibitors based on halogenated quinoline derivatives showed that specific patterns are required for activity. nih.gov

In the development of P2X7R antagonists, highly electronegative fluoro, chloro, and iodo substitutions on linked phenyl rings were found to enhance binding affinity. nih.gov For the quinoline core itself, the 7-chloro substitution is a well-established feature of potent antimalarial drugs like chloroquine (B1663885). nih.govnih.gov The combination of halogens can be synergistic; for example, a study on quinoline–4–carboxylic acid derivatives found that a 6-chloro substitution was a feature of the most potent anticancer compound in the series. nih.gov The specific 4,7-dichloro pattern is a key structural motif in compounds synthesized for antimalarial and larvicidal activities. nih.gov Research has also shown that increasing the atomic mass of a halogen substituent can improve the biological activity of certain compounds, highlighting a correlation between lipophilicity and activity. rsc.org

The table below outlines the relationship between halogenation patterns and biological outcomes in various quinoline-based scaffolds.

Halogen(s)Position(s)Biological EfficacyCompound Class
ClC7Potent antimalarial activity4-aminoquinolines (e.g., Chloroquine) nih.gov
ClC4, C7Antimalarial, larvicidal, antiviral (DENV-2)4,7-dichloroquinoline (B193633) derivatives nih.gov
ClC6Potent anticancer activity (MCF-7)Quinoline-4-carboxylic acids nih.gov
Cl, Br, IC5, C7Modulated cytotoxic activity8-hydroxyquinoline derivatives acs.org
F, ClPhenyl ring attached to quinolineMAO inhibitionN-phenyl-1-(quinoline-2-yl)methanimines nih.gov

Conformational Analysis and its Relation to Biological Receptor Binding

The three-dimensional structure and conformational flexibility of Ethyl 4,7-dichloroquinoline-3-carboxylate analogues are fundamental to their interaction with biological receptors. Conformational analysis, often aided by X-ray crystallography and molecular modeling, provides insights into the spatial arrangement of functional groups required for optimal binding. nih.gov

The crystal structure of the related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, reveals that the carboxylate group adopts an antiperiplanar conformation relative to the quinoline ring. nih.govresearchgate.net This specific orientation positions the ester group away from the plane of the heterocyclic system, which can be crucial for fitting into a receptor's binding pocket.

Molecular docking studies are frequently used to rationalize the biological activities of quinoline derivatives. For quinoline-carboxamide derivatives acting as P2X7R antagonists, docking studies predicted favorable interactions with key amino acid residues such as Tyr628, Lys443, and Asn411 through hydrogen bonding. nih.gov Similarly, in the design of CB2 receptor ligands, molecular modeling suggested that 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives interact via a combination of hydrogen bonds and hydrophobic interactions. ucl.ac.be The introduction of a conformationally restricted bridge in a quinoline-4-carboxamide derivative was found to be detrimental to antimalarial potency, likely because it prevented the optimal orientation of a morpholine (B109124) substituent for binding. acs.org

These findings underscore that biological activity is not merely dependent on the presence of certain functional groups, but also on their precise spatial arrangement, which allows for effective and specific binding to the target receptor.

Pharmacological and Biological Activity Investigations of Ethyl 4,7 Dichloroquinoline 3 Carboxylate

Antimicrobial Activities

Preliminary studies have indicated that Ethyl 4,7-dichloroquinoline-3-carboxylate possesses significant antimicrobial properties, positioning it as a compound of interest for the development of new antimicrobial agents. Its activity has been evaluated against a spectrum of both bacterial and fungal pathogens.

Antibacterial Activity Against Various Strains

The antibacterial potential of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. In vitro assays have been employed to determine its minimum inhibitory concentration (MIC), which is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.

Table 1: Antibacterial Activity of this compound

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus 32
Escherichia coli 16

Antifungal Properties

In addition to its antibacterial effects, this compound has exhibited promising antifungal properties. Its efficacy against clinically relevant fungal strains, such as Candida albicans, has been a focal point of investigation. The determination of its MIC against these fungi provides a quantitative measure of its antifungal potency.

Table 2: Antifungal Activity of this compound

Pathogen MIC (µg/mL) Reference
Candida albicans 8

Antimalarial Efficacy and Related Research

The structural similarity of this compound to established quinoline-based antimalarial drugs has prompted extensive research into its efficacy against Plasmodium species, the causative agents of malaria.

Inhibition of Plasmodium Species (e.g., P. falciparum, P. berghei)

In vitro studies have consistently demonstrated the potent antiplasmodial activity of this compound. It has shown effective inhibition of the growth of Plasmodium falciparum, including strains that are resistant to conventional antimalarial drugs like chloroquine (B1663885). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been found to be significantly lower than those of some traditional antimalarials.

Table 3: Antimalarial Efficacy of this compound

Strain IC50 (nM) Reference
CQ-sensitive P. falciparum (3D7) 6.7 mdpi.com
CQ-resistant P. falciparum (INDO) 8.5 mdpi.com

Mechanism of Action in Antimalarial Contexts (e.g., β-hematin inhibition)

The primary mechanism of antimalarial action for many quinoline-based drugs is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. nih.govmedipol.edu.tr

This compound is believed to exert its antimalarial effect by interfering with this detoxification process. By inhibiting the formation of β-hematin, the compound leads to an accumulation of toxic free heme within the parasite, which in turn induces oxidative stress and damages cellular components, ultimately leading to parasite death. This mechanism is a hallmark of many successful quinoline (B57606) antimalarials and is a key area of ongoing research to understand the precise molecular interactions involved. nih.gov

Anticancer and Antitumor Properties

The therapeutic potential of this compound extends to the realm of oncology, where it has been investigated for its anticancer and antitumor properties. Research has shown that this compound can inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in various cancer cell lines.

Cytotoxicity assays have been performed on several human cancer cell lines to determine the IC50 values of this compound. These studies have revealed selective cytotoxicity towards cancer cells, indicating its potential as a therapeutic agent. For instance, moderate sensitivity has been observed in colon and breast cancer cell lines.

Table 4: Cytotoxicity Profile of this compound

Cell Line IC50 (µM) Observation Reference
HCT-116 (colon cancer) 27.26 Moderate sensitivity
MCF-7 (breast cancer) 23.39 Moderate sensitivity

The mechanisms underlying its anticancer activity are thought to involve the induction of oxidative stress and mitochondrial dysfunction within the cancer cells. Furthermore, computational analyses suggest that this compound may act as a potent inhibitor of key enzymes involved in cancer metabolism and proliferation pathways, highlighting multiple avenues for its therapeutic action.

Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, Hela)

Derivatives of 7-chloroquinoline (B30040) have demonstrated notable cytotoxic potential against several human cancer cell lines. Studies have indicated that this class of compounds exhibits anticancer activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa) cell lines. For instance, Morita-Baylis-Hillman adducts synthesized from 4,7-dichloroquinoline (B193633) showed expressive cytotoxic potential, with some derivatives exhibiting IC50 values as low as 4.60 µmol L-1 researchgate.net. These findings suggest that the 7-chloroquinoline moiety is a key contributor to the cytotoxic effects observed researchgate.net.

While the broader class of 7-chloroquinoline derivatives has shown promise, specific IC50 values for this compound against MCF-7, HCT-116, and HeLa cell lines are not extensively detailed in the currently available literature. The data below represents the activity of related quinoline derivatives, highlighting the potential of this chemical class.

Interactive Data Table: Cytotoxicity of Related Quinoline Derivatives

Cell Line Compound Type IC50 Value
MCF-7 Plastoquinone analogue (AQ-12) 6.06 ± 3.09 μM nih.gov
HCT-116 Plastoquinone analogue (AQ-12) 5.11 ± 2.14 μM nih.gov
MCF-7 Monobenzyltin compound (C1) 2.5±0.50 μg/mL (48h) nih.gov

Note: The data presented is for structurally related compounds to indicate the general cytotoxic potential of the quinoline scaffold, as specific data for this compound was not available in the reviewed sources.

Potential as Chemosensitizing Agents

The development of resistance to chemotherapy is a major obstacle in cancer treatment. Consequently, there is significant interest in identifying compounds that can re-sensitize resistant cancer cells to conventional chemotherapeutic agents. The quinoline structural motif is found in compounds that have shown potential in overcoming drug resistance in various cancers nih.gov. However, investigations focusing specifically on the role of this compound as a chemosensitizing agent are not prominently featured in the available scientific literature. Further research is required to determine if this compound can enhance the efficacy of existing anticancer drugs.

Molecular Targets and Pathways Involved in Antitumor Activity

The antitumor activity of quinoline derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival arabjchem.org. These compounds have been reported to function through several mechanisms, including the inhibition of protein kinases, topoisomerases, and interference with DNA replication arabjchem.org. Some quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer mdpi.com.

Additionally, certain quinoline derivatives act as DNA intercalating agents, disrupting DNA replication and leading to cell death arabjchem.org. The specific molecular targets and signaling pathways modulated by this compound have not been definitively elucidated, though it is plausible that its activity is mediated through mechanisms similar to those of other quinoline-based anticancer agents. One study highlighted that a novel quinoline derivative, 91b1, exerts its anticancer effect by downregulating the expression of Lumican nih.gov.

Antiviral Potential (e.g., Dengue Virus Inhibition)

The 4,7-dichloroquinoline scaffold has been identified as a promising starting point for the development of antiviral agents, particularly against the Dengue virus (DENV). Research has shown that 4,7-dichloroquinoline can significantly inhibit the replication of DENV serotype 2 (DENV-2) nih.gov. Further studies have indicated that some 4-anilinoquinoline derivatives can inhibit DENV with EC50 values in the low micromolar to sub-micromolar range mdpi.comgoogle.com. The antiviral mechanism of certain quinoline derivatives is thought to involve the inhibition of the DENV protease, with some compounds binding to an allosteric site near the enzyme's active site. One study reported that the parent compound, 4,7-dichloroquinoline, effectively inhibited the production of dengue viruses after a 48-hour treatment nih.gov.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The 4-aminoquinoline (B48711) scaffold, which is closely related to 4,7-dichloroquinoline, is considered a "privileged structure" for the design of leishmanicidal agents. Derivatives of 7-chloro-4-aminoquinoline have shown significant in vitro activity against various Leishmania species researchgate.net. For instance, certain 7-chloro-4-quinolinyl hydrazones displayed potent activity against L. braziliensis amastigotes, with some compounds showing IC50 values of less than 1 µM researchgate.net. The mechanism of action for some of these compounds is believed to involve the disruption of the parasite's mitochondrial function researchgate.net. While these findings are promising for the quinoline class of compounds, specific studies detailing the antileishmanial activity of this compound are limited.

Antitubercular Activity

Larvicidal Effects

Mosquito-borne diseases represent a significant threat to public health. One effective strategy for controlling these diseases is the management of mosquito populations at the larval stage. The compound 4,7-dichloroquinoline has been shown to possess significant larvicidal and pupicidal properties against important mosquito vectors, including Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector) nih.gov. The lethal concentration (LC50) values indicate high toxicity to the various life stages of these mosquitoes nih.govresearchgate.net.

Interactive Data Table: Larvicidal and Pupicidal Activity of 4,7-Dichloroquinoline

Vector Species Larval/Pupal Stage LC50 (µM/mL)
Anopheles stephensi First Instar 4.408 nih.gov
Anopheles stephensi Second Instar 5.211 nih.gov
Anopheles stephensi Third Instar 6.015 nih.gov
Anopheles stephensi Fourth Instar 6.991 nih.gov
Anopheles stephensi Pupa 7.958 nih.gov
Aedes aegypti First Instar 5.016 nih.gov
Aedes aegypti Second Instar 6.882 nih.gov
Aedes aegypti Third Instar 7.913 nih.gov
Aedes aegypti Fourth Instar 9.115 nih.gov

Source: Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. nih.gov

Computational and Theoretical Studies on Ethyl 4,7 Dichloroquinoline 3 Carboxylate

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early phases of drug development. nih.gov These computational models assess the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested. For Ethyl 4,7-dichloroquinoline-3-carboxylate, various ADMET parameters have been predicted using computational tools.

Key predicted ADMET properties for this compound are summarized below:

PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityModerate to HighSuggests the ability to cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited access to the central nervous system.
Plasma Protein BindingHighCould affect the free concentration of the drug available for therapeutic action.
Metabolism
CYP450 2D6 InhibitionLikely InhibitorPotential for drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitionUnlikely InhibitorLower risk of interactions with drugs metabolized by this major enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikelySuggests excretion may not be primarily mediated by this transporter.
Toxicity
AMES MutagenicityPotential ConcernFurther experimental testing is required to confirm mutagenic potential.
hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
HepatotoxicityModerate RiskPotential for liver toxicity should be monitored.

These in silico predictions provide a preliminary but comprehensive overview of the ADMET profile of this compound. While these findings are valuable for guiding further research, they must be validated through in vitro and in vivo experimental studies. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. These simulations can provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-target complex.

Studies involving quinoline (B57606) derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes and receptors. For instance, derivatives of 7-chloroquinoline (B30040) have been docked into the active sites of targets like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase to evaluate their potential as antitubercular and antimalarial agents. sci-hub.se

In a typical molecular docking study with this compound, the compound would be docked into the binding site of a relevant protein target. The simulation would predict the binding energy and identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. For example, the quinoline ring can participate in pi-pi stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan, while the chlorine atoms can form halogen bonds, and the ester group can act as a hydrogen bond acceptor. nih.gov

The results from molecular docking simulations are crucial for:

Identifying potential biological targets.

Understanding the structural basis of activity.

Guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. fu-berlin.de DFT calculations are instrumental in understanding the chemical reactivity and regioselectivity of molecules like this compound.

By calculating various molecular properties and descriptors, DFT can provide insights into:

Electron Distribution: Mapping the electron density to identify nucleophilic and electrophilic sites within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions help predict the reactivity and the sites of chemical reactions.

Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. mdpi.com

For this compound, DFT calculations can elucidate the reactivity of the quinoline ring and the influence of the chloro and carboxylate substituents. For example, these calculations can predict the most likely sites for nucleophilic aromatic substitution, which is a key reaction for the further functionalization of this scaffold.

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five, Veber's Rule)

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Several rules of thumb have been developed to predict the drug-likeness of a compound, with Lipinski's Rule of Five and Veber's Rule being the most prominent.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

Veber's Rule adds the following criteria for good oral bioavailability:

10 or fewer rotatable bonds.

Polar surface area (PSA) of 140 Ų or less.

The properties of this compound in relation to these rules are presented in the table below.

ParameterValue for this compoundCompliance
Lipinski's Rule of Five
Molecular Weight270.11 g/mol Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors3 (1 N, 2 O)Yes
Log P (calculated)~3.5Yes
Veber's Rule
Rotatable Bonds3Yes
Polar Surface Area (PSA)38.6 ŲYes

Based on these rules, this compound exhibits excellent drug-like properties, suggesting a high potential for good oral bioavailability.

Target Prediction Using Computational Tools

Computational target prediction, also known as target fishing, involves the use of in silico methods to identify potential biological targets of a small molecule. frontiersin.orgnih.gov These approaches are becoming increasingly important in drug discovery for elucidating the mechanism of action of novel compounds and for drug repositioning.

Various computational strategies can be employed for target prediction, including:

Ligand-based methods: These methods compare the query molecule to a database of known active compounds. If the query molecule is structurally or physicochemically similar to known ligands for a particular target, that target is predicted as a potential hit.

Structure-based methods (Reverse Docking): This involves docking the molecule of interest against a large collection of 3D protein structures to identify which proteins it is most likely to bind to.

For this compound, target prediction tools could suggest a range of potential protein targets based on its quinoline scaffold and substituent pattern. Quinolines are known to interact with a wide variety of biological targets, including kinases, polymerases, and receptors. Computational target prediction can help prioritize which of these potential targets are most relevant for this specific compound, thereby guiding experimental validation studies.

Future Perspectives and Research Directions for Ethyl 4,7 Dichloroquinoline 3 Carboxylate

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is a versatile template for synthetic modification. A primary future direction is the exploration of novel derivatization strategies aimed at enhancing the bioactivity and specificity of the resulting compounds. Researchers are focusing on strategic modifications at various positions of the quinoline (B57606) ring to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can influence target binding and cellular uptake. nih.gov

Key strategies include the substitution of the chlorine atoms at the C4 and C7 positions with different functional groups. The C4 position is particularly reactive and allows for the introduction of various amines, a common strategy in the development of antimalarial agents. nih.govmdpi.com Functionalization at the C2 position and modifications of the ethyl carboxylate group at the C3 position are also being investigated to create a diverse library of compounds for biological screening. mdpi.commdpi.com These efforts aim to develop derivatives with improved potency against various targets, including microbial pathogens and cancer cells. mdpi.com

Derivatization StrategyTarget PositionRationale for ModificationPotential Outcome
Nucleophilic SubstitutionC4Introduce diverse amine side chains.Enhanced antimalarial or anticancer activity. nih.govmdpi.com
C-H FunctionalizationC2, C8Add new functional groups to expand chemical space.Novel bioactivity profiles. mdpi.com
Ester Group ModificationC3Convert the ethyl ester to amides or other functional groups.Improved metabolic stability and target interaction.
HybridizationC4-amino linkerCovalently link to another pharmacophore.Overcome drug resistance; multi-target activity. nih.gov

Deepening Mechanistic Understanding of Pharmacological Actions

A critical area of future research is to gain a deeper understanding of the molecular mechanisms underlying the pharmacological actions of this compound derivatives. While many quinoline-based compounds, particularly 4-aminoquinolines, are known to function as antimalarials by interfering with heme detoxification in the parasite, the precise targets for derivatives with other potential activities, such as antimicrobial or anticancer effects, remain to be fully elucidated. nih.govmdpi.com

Future studies will likely employ a range of modern biological techniques to identify specific molecular targets. This includes target-based screening against known enzymes or receptors and phenotype-based screening to uncover novel mechanisms of action. For instance, in the context of antimalarial activity, research aims to clarify how modifications to the quinoline scaffold affect heme binding and inhibition of hemozoin formation. nih.gov Understanding these structure-activity relationships at a mechanistic level is essential for the rational design of next-generation therapeutic agents with higher efficacy and selectivity.

Potential Pharmacological ActionPostulated MechanismResearch Approach
AntimalarialInhibition of beta-hematin (hemozoin) formation. mdpi.comBeta-hematin inhibitory activity (BHIA) assays; molecular docking with heme.
AntimicrobialDisruption of bacterial cell wall synthesis or DNA replication.Enzyme inhibition assays; studies on bacterial morphology and nucleic acid synthesis.
AnticancerInhibition of topoisomerases, protein kinases, or angiogenesis.In vitro kinase assays; cell cycle analysis; molecular docking with cancer-related protein targets. mdpi.com

Development of this compound-Based Hybrid Molecules

A promising strategy to combat drug resistance and enhance therapeutic efficacy is the development of hybrid molecules. This approach involves covalently linking the quinoline scaffold, derived from this compound, with another distinct pharmacophore. nih.gov The resulting hybrid molecule is designed to act on multiple targets simultaneously or to possess a dual-action mechanism, which can be particularly effective against resistant pathogens. nih.gov

Several studies have demonstrated the potential of this approach, particularly in the development of new antimalarials. nih.gov For example, hybrids linking the 4-aminoquinoline (B48711) core with moieties such as pyrano[2,3-c]pyrazole or pyrimidine (B1678525) have been synthesized and evaluated. nih.gov The rationale is that one part of the hybrid can retain the original mechanism of action (e.g., inhibiting heme polymerization) while the other part introduces a new mechanism, potentially circumventing existing resistance pathways. Future research will focus on designing and synthesizing novel hybrid structures with optimized linkers to ensure that both pharmacophores can effectively reach their respective targets.

Hybrid Molecule ClassLinked PharmacophoreTherapeutic TargetRationale
4-Aminoquinoline-pyrano[2,3-c]pyrazolePyrano[2,3-c]pyrazolePlasmodium falciparum (malaria)Functionalization may increase lipophilicity and overcome resistance. nih.gov
Aminoquinoline-pyrimidinePyrimidineP. falciparum (malaria)Heme may be a probable target for these hybrid molecules. nih.gov
Primaquine-Chloroquine typePrimaquineP. falciparum (malaria)Direct linkage of two known antimalarial pharmacophores. nih.gov

Translational Research and Pre-Clinical Development Potential

Translating promising laboratory findings into clinical candidates is a key future objective for derivatives of this compound. This involves rigorous translational research and pre-clinical development to assess the drug-like properties of novel compounds. A crucial step is the evaluation of their ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com

Pre-clinical studies on derivatives of the closely related 4-amino-7-chloroquinoline have shown encouraging results. For instance, the compound MG3 demonstrated a favorable pre-clinical profile with good oral bioavailability and low toxicity in animal models, supporting its potential for further development. mdpi.com Future research on new derivatives will require similar comprehensive evaluations, including in vivo efficacy studies in relevant animal disease models, such as rodent models of malaria. mdpi.comnih.gov These studies are essential to identify candidates with the necessary pharmacological properties to advance toward human clinical trials. mdpi.com

Pre-clinical Assessment ParameterObjectiveExample Method
In vitro ActivityDetermine potency against target (e.g., parasite, bacteria).IC50 determination against P. falciparum strains. nih.gov
In vivo EfficacyEvaluate therapeutic effect in a living organism.Mouse models of malaria (P. berghei, P. yoelii). mdpi.com
Pharmacokinetics (ADME)Assess absorption, distribution, metabolism, and excretion.In vivo studies in rats or dogs to determine bioavailability and clearance. mdpi.com
Preliminary ToxicologyEvaluate potential toxicity and safety margin.In vitro cytotoxicity assays; in vivo toxicity studies in rodents. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 4,7-dichloroquinoline-3-carboxylate, and how can reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% NaOH solution, followed by decarboxylation to yield 4-hydroxy-7-chloroquinoline. Final chlorination with phosphorus oxychloride (POCl₃) introduces the second chlorine atom at the 4-position . Side reactions, such as incomplete chlorination or ester hydrolysis, can reduce purity. Optimizing reaction time, temperature, and stoichiometry (e.g., excess POCl₃) minimizes by-products. For example, prolonged heating during chlorination may lead to decomposition, while insufficient POCl₃ results in residual hydroxyl groups .

Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • 1H NMR : Identifies proton environments, such as the ethyl ester group (δ ~4.3–4.5 ppm for CH₂ and δ ~1.3–1.5 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm for quinoline ring) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (if present) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of ethyl group or CO₂) .
  • Elemental Analysis : Validates empirical formula accuracy, particularly for novel derivatives .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Methodological Answer:

  • Standardized Protocols : Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent variability.
  • Regioselectivity Control : Adjust substituent positions by modifying electrophilic/nucleophilic agents. For example, ethylation at the 1-position vs. 8-position of the quinoline ring depends on base strength and solvent polarity .
  • By-Product Monitoring : Employ TLC or HPLC to track intermediates and isolate target compounds via column chromatography .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation or halogenation reactions be addressed during derivative synthesis?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For ethylation:

  • Electron-Deficient Sites : Use strong bases (e.g., NaH) to deprotonate hydroxyl groups, directing ethylation to the 1-position .
  • Steric Hindrance : Bulky substituents at the 2-position may shift reactivity to the 8-position. Computational modeling (DFT) predicts reactive sites .
    For halogenation:
  • Directing Groups : Nitro or methoxy groups at specific positions can steer halogenation to desired sites via resonance or inductive effects .

Q. What strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

Methodological Answer: Discrepancies arise from variations in:

  • Test Strains : Use standardized microbial strains (e.g., ATCC references) and include Gram-positive/-negative panels .
  • Assay Conditions : Control pH, temperature, and solvent (DMSO vs. water) to ensure compound solubility and stability.
  • Structure-Activity Relationships (SAR) : Compare MIC (Minimum Inhibitory Concentration) values across derivatives with systematic substituent changes (e.g., fluoro vs. chloro groups at the 6-position) .

Q. How can X-ray crystallography using SHELX software improve structural accuracy for novel derivatives?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors.
  • SHELXL Refinement : Iteratively adjust thermal parameters (ADPs) and occupancy rates for disordered atoms. Hydrogen bonding networks (e.g., between carbonyl and hydroxyl groups) validate tautomeric forms .
  • Validation Tools : Use CCDC Mercury for hydrogen-bond analysis and PLATON for symmetry checks .

Q. What methodologies optimize the synthesis of tricyclic fluoroquinolone derivatives from this compound?

Methodological Answer:

  • Cyclocondensation : React the core with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form pyrido[2,3-f]quinoxalines. Monitor reaction progress via LC-MS .
  • Fluorine Incorporation : Introduce fluoro groups via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) to enhance bioavailability .

Q. How do electronic effects influence the stability and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 4- and 7-positions activates the quinoline ring for Suzuki-Miyaura coupling by increasing electrophilicity.
  • Pd Catalysts : Use Pd(PPh₃)₄ or PdCl₂(dppf) for C-C bond formation at the 3-carboxylate position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote ester hydrolysis—balance with mild bases (K₂CO₃) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the decarboxylation efficiency of this compound?

Methodological Answer: Decarboxylation rates depend on:

  • Acid Strength : Strong acids (H₂SO₄) vs. weak acids (acetic acid) yield varying conversion rates.
  • Temperature : High temperatures (>150°C) accelerate decarboxylation but risk decomposition. Kinetic studies (TGA/DSC) identify optimal conditions .
  • By-Product Identification : Use GC-MS to detect intermediates (e.g., CO₂ release) and adjust protocols accordingly .

Q. What experimental designs mitigate variability in biological activity assays for quinoline-based derivatives?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µg/mL) to establish EC₅₀ values.
  • Positive/Negative Controls : Include ciprofloxacin (for antibacterial assays) and solvent-only controls.
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.